molecular formula C20H21N3O2 B14933342 1-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxamide

1-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxamide

Katalognummer: B14933342
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: OCNISEIKLRSLLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethylpyrrole core, and a pyridinylmethyl carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized using the Paal-Knorr pyrrole synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst.

    Attachment of the Pyridinylmethyl Carboxamide Moiety: The final step involves the coupling of the pyrrole derivative with a pyridinylmethyl amine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 1-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **2-(2-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

1-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group, a dimethylpyrrole core, and a pyridinylmethyl carboxamide moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C20H21N3O2

Molekulargewicht

335.4 g/mol

IUPAC-Name

1-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-ylmethyl)pyrrole-3-carboxamide

InChI

InChI=1S/C20H21N3O2/c1-14-12-17(20(24)22-13-16-8-10-21-11-9-16)15(2)23(14)18-6-4-5-7-19(18)25-3/h4-12H,13H2,1-3H3,(H,22,24)

InChI-Schlüssel

OCNISEIKLRSLLP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(N1C2=CC=CC=C2OC)C)C(=O)NCC3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.